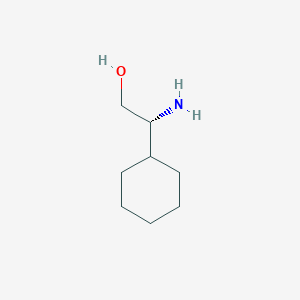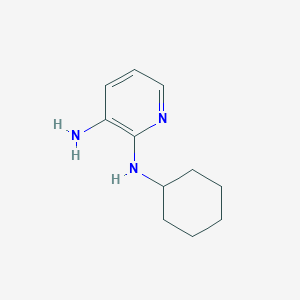
4-Cyclopentyloxy-3-methoxy-benzaldehyde
Descripción general
Descripción
4-Cyclopentyloxy-3-methoxy-benzaldehyde is a unique chemical compound with the empirical formula C13H16O3 . It has a molecular weight of 220.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 4-Cyclopentyloxy-3-methoxy-benzaldehyde is1S/C13H16O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Second Harmonic Generation Applications
Vanillin, known as 4-hydroxy 3-methoxy benzaldehyde, demonstrates significant potential in second harmonic generation (SHG) applications. It shows higher effective conversion efficiency for ultra-violet and near-infrared wavelengths. This was evidenced by a study where centimeter-sized single crystals of vanillin were grown, showing high output intensity for second harmonic conversion, surpassing other commercially available crystals (O. P. Singh et al., 2001).
Applications in Polymer Synthesis
A study on bis-aldehyde monomers, including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, focused on synthesizing electrically conductive pristine polyazomethines. These polymers showed significant electrical conductivity, offering potential applications in electronics (A. Hafeez et al., 2019).
Organic Synthesis
4-Cyclopentyloxy-3-methoxy-benzaldehyde has been used in the synthesis of complex organic compounds. For example, a method involving the conversion of 3-hydroxy-4-methoxy-benzaldehyde to 1,8-dimethyl-5-methoxytetralin-6-ol was developed, demonstrating its utility in intricate organic synthesis processes (A. K. Banerjee et al., 2013).
Oxidation Studies
The oxidation of 3-methoxy benzaldehydes, including 4-Cyclopentyloxy-3-methoxy-benzaldehyde, by benzimidazolium fluorochromate was studied. This research contributes to understanding the chemical properties and reaction mechanisms of such compounds in various chemical environments (V. Malik et al., 2016).
Protective Group Chemistry
The compound has been utilized in the study of protective group chemistry. For instance, research on the regioselective protection of the hydroxyl group of dihydroxy-benzaldehydes, which are structurally similar to 4-Cyclopentyloxy-3-methoxy-benzaldehyde, contributes to the broader understanding of protective strategies in organic synthesis (G. Plourde et al., 2002).
Molecular Structure and Spectroscopic Studies
Comparative analysis of the molecular structure and spectroscopic properties of 4-Cyclopentyloxy-3-methoxy-benzaldehyde and similar compounds has been performed. This research provides insights into the physical and chemical properties of these molecules, which is essential for their application in various fields (B. Yadav et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclopentyloxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIUDSWQJWYRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390006 | |
| Record name | 4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
CAS RN |
197573-17-4 | |
| Record name | 4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

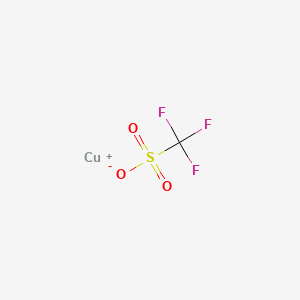
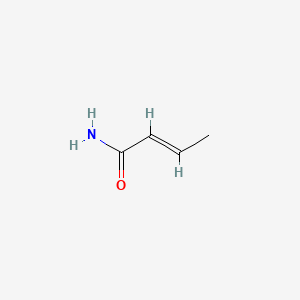

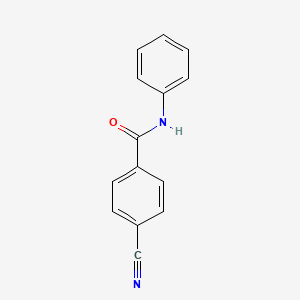
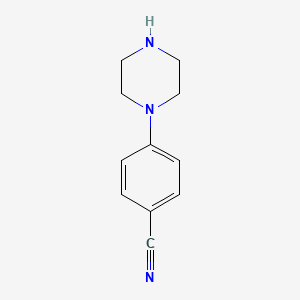
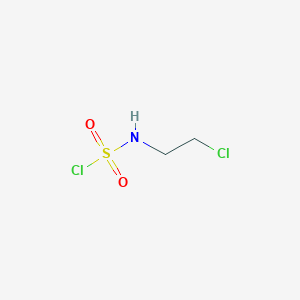
![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
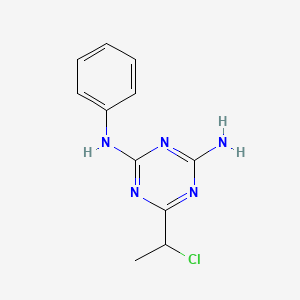
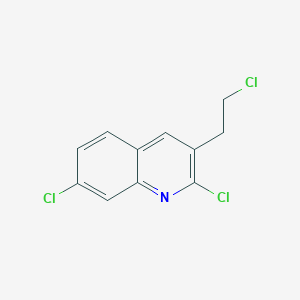
![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)


